molecular formula C37H27BF4S2 B2506219 (E)-4-(3-(2,6-diphenyl-4H-thiopyran-4-ylidene)prop-1-en-1-yl)-2,6-diphenylthiopyrylium tetrafluoroborate CAS No. 79054-95-8

(E)-4-(3-(2,6-diphenyl-4H-thiopyran-4-ylidene)prop-1-en-1-yl)-2,6-diphenylthiopyrylium tetrafluoroborate

Cat. No. B2506219
CAS RN: 79054-95-8
M. Wt: 622.55
InChI Key: DIOIGSXFDRDOOB-UHFFFAOYSA-N
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Description

(E)-4-(3-(2,6-diphenyl-4H-thiopyran-4-ylidene)prop-1-en-1-yl)-2,6-diphenylthiopyrylium tetrafluoroborate is a useful research compound. Its molecular formula is C37H27BF4S2 and its molecular weight is 622.55. The purity is usually 95%.
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Scientific Research Applications

Spectral Characterization and Structural Analysis One application involves the spectral characterization and crystal structure determination of related tetrahydropyran-4-one thiosemicarbazones. These compounds have been studied for their molecular orbital calculations, using both ab initio and density functional methods, to understand their electronic structure and potential for interaction with other molecules. The chair conformation and equatorial orientation of substituents provide insights into the compound's stability and reactivity (S. Umamatheswari et al., 2011).

Chemical Reactivity and Synthesis Research on thiocarbonyl ylides, closely related to the compound , has revealed their role in nucleophilic reactions, offering pathways to synthesize novel compounds. These ylides exhibit high reactivity, leading to potential applications in creating new materials or chemicals with specific desired properties (R. Huisgen et al., 2001).

Materials Science and Engineering In materials science, derivatives of similar compounds have been investigated for their ability to form rigid-rod polyamide, polyimides, and polyazomethines with phenyl pendent groups. These materials exhibit unique thermal and solubility properties, making them candidates for advanced materials applications, including optoelectronics and coatings (I. Spiliopoulos & J. Mikroyannidis, 1996).

Optical and Electronic Applications Another area of application is in the development of fluorinated poly(arylene ether sulfide) polymers for optical waveguide devices. The specific structural characteristics of these polymers, related to the compound , allow for the tuning of optical properties, which is critical for the development of photonic devices (Jae-Pil Kim et al., 2001).

Electron Acceptors in Photovoltaic Cells Furthermore, fused-ring electron acceptors based on similar structural motifs have shown significant potential in enhancing the efficiency of polymer solar cells. These materials contribute to broad and strong absorption, high electron mobility, and improved photovoltaic properties, highlighting the role of specific structural features in solar energy conversion (Shuixing Dai et al., 2017).

properties

IUPAC Name

4-[(E)-3-(2,6-diphenylthiopyran-4-ylidene)prop-1-enyl]-2,6-diphenylthiopyrylium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H27S2.BF4/c1-5-16-30(17-6-1)34-24-28(25-35(38-34)31-18-7-2-8-19-31)14-13-15-29-26-36(32-20-9-3-10-21-32)39-37(27-29)33-22-11-4-12-23-33;2-1(3,4)5/h1-27H;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOIGSXFDRDOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC=CC3=CC(=[S+]C(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C(S2)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=C/C=C/C3=CC(=[S+]C(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C(S2)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H27BF4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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